Acetyl hypofluorite

Übersicht

Beschreibung

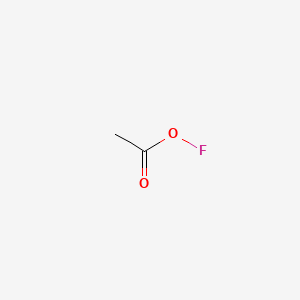

Acetyl hypofluorite, also known as this compound, is a useful research compound. Its molecular formula is C2H3FO2 and its molecular weight is 78.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radiochemistry

Acetyl hypofluorite is primarily utilized in the synthesis of fluorine-18 labeled compounds, which are crucial for PET imaging. Its advantages include:

- High Radiochemical Yield : The use of this compound has been shown to significantly improve the radiochemical yield of fluorinated products. For instance, its application in synthesizing 2-deoxy-2-[^18F]fluoro-D-glucose (FDG) achieved yields of approximately 40% compared to traditional methods .

- Stereoselectivity : this compound exhibits high stereoselectivity in aqueous systems, making it suitable for synthesizing complex molecules with specific stereochemical configurations .

- Safety Profile : The synthesis process using this compound avoids the hazards associated with other fluorinating agents like hydrogen fluoride, enhancing laboratory safety .

Synthesis of Pharmaceuticals

This compound plays a critical role in synthesizing various pharmaceutical intermediates:

- Fluorodopa Synthesis : In studies involving L-[^18F]6-fluorodopa, this compound was utilized to achieve high yields through a straightforward derivatization process. This method allows for efficient production while minimizing hazardous waste .

- Other Fluorinated Compounds : The compound has been effectively used to synthesize other fluorinated derivatives, including those used in cancer diagnostics and treatment protocols .

Data Table: Comparison of Synthesis Methods

| Compound | Method Used | Yield (%) | Advantages |

|---|---|---|---|

| 2-Deoxy-2-[^18F]fluoro-D-glucose | This compound | ~40 | High yield, stereoselective, safer than HF |

| L-[^18F]6-Fluorodopa | This compound | 8 | Simple derivatization, high throughput |

| Tetra-O-acetyl-2-deoxy-2-fluoro-D-glucose | Fluorine gas with metal acetates | 68 | Efficient and scalable synthesis |

Case Study 1: Synthesis of 2-Deoxy-2-[^18F]Fluoro-D-glucose

In a notable study, researchers demonstrated that this compound could be generated from fluorine gas and used to fluorinate D-glucal efficiently. The resulting product was a radiopharmaceutical with over 95% purity, showcasing the compound's effectiveness in medical applications .

Case Study 2: Fluorodopa Production Optimization

Another study focused on optimizing the production of L-[^18F]6-fluorodopa using this compound. The researchers found that fully derivatizing the dopa molecule before fluorination led to significant improvements in yield and purity compared to previous methods that used harsher conditions .

Eigenschaften

CAS-Nummer |

78948-09-1 |

|---|---|

Molekularformel |

C2H3FO2 |

Molekulargewicht |

78.04 g/mol |

IUPAC-Name |

fluoro acetate |

InChI |

InChI=1S/C2H3FO2/c1-2(4)5-3/h1H3 |

InChI-Schlüssel |

QWLICVXJMVMDDQ-UHFFFAOYSA-N |

SMILES |

CC(=O)OF |

Kanonische SMILES |

CC(=O)OF |

Key on ui other cas no. |

78948-09-1 |

Synonyme |

acetyl hypofluorite |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.